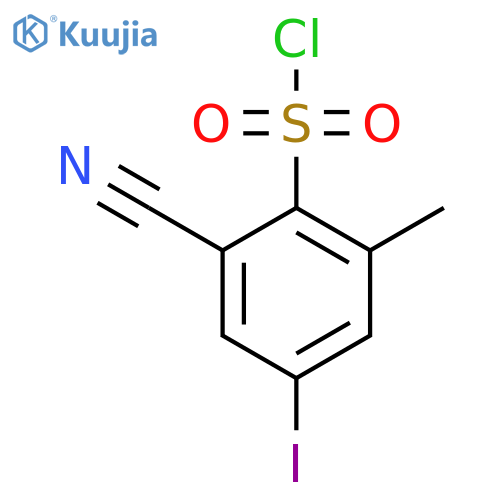

Cas no 1807231-58-8 (2-Cyano-4-iodo-6-methylbenzenesulfonyl chloride)

2-Cyano-4-iodo-6-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-4-iodo-6-methylbenzenesulfonyl chloride

-

- インチ: 1S/C8H5ClINO2S/c1-5-2-7(10)3-6(4-11)8(5)14(9,12)13/h2-3H,1H3

- InChIKey: SLWQCLONPZOQRY-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C#N)C(=C(C)C=1)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 355

- トポロジー分子極性表面積: 66.3

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-Cyano-4-iodo-6-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006676-500mg |

2-Cyano-4-iodo-6-methylbenzenesulfonyl chloride |

1807231-58-8 | 97% | 500mg |

790.55 USD | 2021-07-06 | |

| Alichem | A010006676-1g |

2-Cyano-4-iodo-6-methylbenzenesulfonyl chloride |

1807231-58-8 | 97% | 1g |

1,460.20 USD | 2021-07-06 | |

| Alichem | A010006676-250mg |

2-Cyano-4-iodo-6-methylbenzenesulfonyl chloride |

1807231-58-8 | 97% | 250mg |

475.20 USD | 2021-07-06 |

2-Cyano-4-iodo-6-methylbenzenesulfonyl chloride 関連文献

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

2-Cyano-4-iodo-6-methylbenzenesulfonyl chlorideに関する追加情報

2-Cyano-4-Iodo-6-Methylbenzenesulfonyl Chloride: A Comprehensive Overview

The compound with CAS No 1807231-58-8, commonly referred to as 2-Cyano-4-Iodo-6-Methylbenzenesulfonyl Chloride, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and materials development.

2-Cyano-4-Iodo-6-Methylbenzenesulfonyl Chloride is characterized by its complex molecular structure, which includes a benzenesulfonyl group substituted with cyano, iodo, and methyl groups at specific positions on the aromatic ring. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications.

Recent studies have highlighted the importance of benzenesulfonyl chloride derivatives in the development of advanced materials, particularly in the field of polymer chemistry. The sulfonyl chloride group is known for its reactivity, which can be exploited in the synthesis of high-performance polymers and coatings. The substitution pattern on the aromatic ring further enhances the functionality of this compound, enabling it to serve as a building block for more complex structures.

The synthesis of 2-Cyano-4-Iodo-6-Methylbenzenesulfonyl Chloride involves a series of carefully controlled chemical reactions, including nucleophilic substitution, electrophilic substitution, and oxidation processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for high-end applications.

In terms of applications, 2-Cyano-4-Iodo-6-Methylbenzenesulfonyl Chloride has shown promise in the field of organometallic chemistry. Its ability to act as a ligand in transition metal complexes has been extensively studied, with recent findings suggesting its potential in catalytic processes for organic synthesis. Additionally, the compound's electronic properties make it a candidate for use in semiconductor materials and optoelectronic devices.

The structural uniqueness of 2-Cyano-4-Iodo-6-Methylbenzenesulfonyl Chloride lies in the combination of electron-withdrawing and electron-donating groups on the aromatic ring. The cyano group (-CN) is a strong electron-withdrawing group, while the methyl group (-CH3) is electron-donating through hyperconjugation. This balance of electronic effects influences the reactivity and stability of the molecule, making it suitable for a wide range of chemical transformations.

Recent advancements in computational chemistry have provided deeper insights into the molecular dynamics and reactivity of 2-Cyano-4-Iodo-6-Methylbenzenesulfonyl Chloride. Quantum mechanical calculations have revealed that the presence of iodine substituent significantly affects the electronic distribution within the molecule, enhancing its ability to participate in polar reactions such as nucleophilic aromatic substitution.

In conclusion, 2-Cyano-4-Iodo-6-Methylbenzenesulfonyl Chloride (CAS No 1807231-58-8) stands out as a critical compound in modern chemical research due to its unique structure and versatile properties. Its role as a building block for advanced materials and its potential in catalytic processes position it as an essential component in future technological innovations.

1807231-58-8 (2-Cyano-4-iodo-6-methylbenzenesulfonyl chloride) 関連製品

- 1782209-06-6(1-Naphthalenecarboxylic acid, 8-bromo-6-hydroxy-, methyl ester)

- 923379-23-1(6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

- 899948-37-9(N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

- 2059917-99-4(rac-(2R,5S)-5-benzyloxolane-2-carboxylic acid, cis)

- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)

- 2648935-11-7((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid)

- 2344685-10-3(Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate)

- 2171818-39-4(2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid)

- 1155094-40-8(2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole)

- 1223716-80-0(N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide)